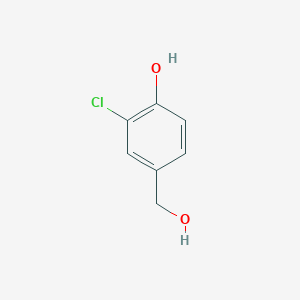

2-Chloro-4-(hydroxymethyl)phenol

描述

The exact mass of the compound 2-Chloro-4-(hydroxymethyl)phenol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 85481. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Chloro-4-(hydroxymethyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-(hydroxymethyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-chloro-4-(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2/c8-6-3-5(4-9)1-2-7(6)10/h1-3,9-10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWFBSEGXKSQRCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to 2-Chloro-4-(hydroxymethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-4-(hydroxymethyl)phenol, including its chemical and physical properties, safety and handling information, potential synthetic routes, and a discussion of its anticipated biological activities based on related phenolic compounds.

Chemical Identity and Properties

2-Chloro-4-(hydroxymethyl)phenol is a substituted phenolic compound. Its unique structure, featuring a chlorine atom, a hydroxyl group, and a hydroxymethyl group on the benzene ring, makes it a molecule of interest for further chemical synthesis and potential biological applications.

Table 1: Chemical Identifiers for 2-Chloro-4-(hydroxymethyl)phenol

| Identifier | Value |

| CAS Number | 105960-29-0[1][2][3] |

| IUPAC Name | 2-chloro-4-(hydroxymethyl)phenol[3] |

| Molecular Formula | C₇H₇ClO₂[3] |

| Molecular Weight | 158.58 g/mol [1][2][3] |

| InChI | InChI=1S/C7H7ClO2/c8-6-3-5(4-9)1-2-7(6)10/h1-3,9-10H,4H2[3] |

| InChIKey | KWFBSEGXKSQRCG-UHFFFAOYSA-N[1][2] |

| Canonical SMILES | C1=CC(=C(C=C1CO)O)Cl |

| Synonyms | 3-Chloro-4-hydroxybenzyl alcohol[3] |

Table 2: Physicochemical Properties of 2-Chloro-4-(hydroxymethyl)phenol

| Property | Value |

| Physical Form | Solid[1] |

| Monoisotopic Mass | 158.0134572 Da[3] |

| XLogP3 | 1.3[3] |

| Polar Surface Area | 40.5 Ų[3] |

| Purity | Typically available at 97%[1] |

Safety and Hazard Information

2-Chloro-4-(hydroxymethyl)phenol is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood.

Table 3: GHS Hazard Classification for 2-Chloro-4-(hydroxymethyl)phenol

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[3] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[3] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage[3] |

| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation[3] |

Pictograms: Danger[3]

Precautionary Statements: Users should consult the relevant Safety Data Sheet (SDS) for comprehensive precautionary statements, first aid measures, and disposal information.

Experimental Protocols

Synthesis

A primary route for the synthesis of 2-Chloro-4-(hydroxymethyl)phenol involves the hydroxymethylation of 2-chlorophenol. This reaction is an electrophilic aromatic substitution where formaldehyde introduces a hydroxymethyl group onto the phenol ring.

Protocol: Hydroxymethylation of 2-Chlorophenol

-

Reactants: 2-chlorophenol and formaldehyde are the primary reactants. The reaction can be catalyzed by either a base or an acid.

-

Reaction Conditions: The reaction of 2-chlorophenol with formaldehyde under basic or acidic conditions facilitates the introduction of a hydroxymethyl group.

-

Directing Effects: The hydroxyl group of 2-chlorophenol is a strongly activating ortho-, para-director, while the chlorine atom is a deactivating, ortho-, para-director. This directing effect influences the position of the incoming hydroxymethyl group, likely resulting in a mixture of isomers.

-

Product: The desired 4-(hydroxymethyl) product is expected to be a component of the resulting isomeric mixture.

-

Purification: Purification of the final product would likely involve techniques such as column chromatography to separate the desired isomer from other byproducts.

Caption: Synthesis workflow for 2-Chloro-4-(hydroxymethyl)phenol.

Analytical Characterization

While specific analytical protocols for 2-Chloro-4-(hydroxymethyl)phenol are not detailed in the reviewed literature, standard analytical techniques for phenolic compounds can be applied for its characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the chemical structure, including the substitution pattern on the aromatic ring.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the O-H stretches of the phenolic and alcohol groups, and the C-Cl stretch.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a suitable method for assessing the purity of the compound and for separating it from isomers and unreacted starting materials.

-

Mass Spectrometry (MS): MS would confirm the molecular weight and provide information on the fragmentation pattern, further aiding in structure elucidation.

Biological Activity and Potential Signaling Pathways

Specific studies on the biological activity and signaling pathways of 2-Chloro-4-(hydroxymethyl)phenol have not been identified in the current literature. However, the broader class of phenolic compounds is well-known for a range of biological activities, particularly antimicrobial properties.

The antimicrobial action of phenolic compounds is generally attributed to their ability to interact with and disrupt microbial cells through various mechanisms:

-

Membrane Disruption: Phenolic compounds can damage the bacterial cytoplasmic membrane, leading to the leakage of intracellular components and ultimately cell death.

-

Enzyme Inhibition: They can inhibit the activity of essential microbial enzymes.

-

Protein Denaturation: The hydroxyl group of phenols can form hydrogen bonds with proteins, leading to their denaturation.

Given its structure, it is plausible that 2-Chloro-4-(hydroxymethyl)phenol could exhibit antimicrobial activity. The presence of the chlorine atom may further modulate this activity. Further research is required to elucidate the specific biological effects and potential mechanisms of action of this compound.

References

- 1. 2-Chloro-4-(hydroxymethyl)phenol | 105960-29-0 | Benchchem [benchchem.com]

- 2. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]

2-Chloro-4-(hydroxymethyl)phenol IUPAC name and structure

An In-Depth Technical Guide to 2-Chloro-4-(hydroxymethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-4-(hydroxymethyl)phenol, a key chemical intermediate. The document details its chemical identity, properties, synthesis, and safety considerations, presenting data in a clear and accessible format for scientific professionals.

Chemical Identity and Structure

2-Chloro-4-(hydroxymethyl)phenol is an aromatic organic compound. Its structure consists of a phenol ring substituted with a chlorine atom at the ortho-position (C2) and a hydroxymethyl group at the para-position (C4) relative to the primary hydroxyl group.

-

IUPAC Name: 2-Chloro-4-(hydroxymethyl)phenol

-

CAS Number: 21993-37-9

-

Molecular Formula: C₇H₇ClO₂

-

Molecular Weight: 158.58 g/mol

The structure of this molecule makes it a useful building block in organic synthesis, particularly in the development of more complex molecules.

Caption: Chemical structure of 2-Chloro-4-(hydroxymethyl)phenol.

Physicochemical Properties

A summary of the key quantitative data for 2-Chloro-4-(hydroxymethyl)phenol is provided below. This data is essential for handling, reaction setup, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₇H₇ClO₂ | - |

| Molecular Weight | 158.58 g/mol | - |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 97-101 °C | |

| Boiling Point | Data not readily available | - |

| Solubility | Data not readily available | - |

| pKa | Data not readily available | - |

Synthesis Protocol

2-Chloro-4-(hydroxymethyl)phenol is typically synthesized via the hydroxymethylation of 2-chlorophenol. This electrophilic aromatic substitution reaction introduces a hydroxymethyl group onto the phenol ring, directed primarily to the para-position due to the ortho-para directing nature of the hydroxyl group.

Experimental Workflow: Synthesis from 2-Chlorophenol

The following diagram outlines the general workflow for the synthesis.

Caption: General workflow for the synthesis of 2-Chloro-4-(hydroxymethyl)phenol.

Detailed Methodology

The following is a representative protocol based on standard hydroxymethylation procedures for phenols.

-

Preparation: To a solution of 2-chlorophenol (1.0 eq) in an aqueous solution of sodium hydroxide (1.1 eq) in a reaction flask, add an aqueous solution of formaldehyde (37 wt. %, 1.2 eq) dropwise.

-

Reaction: The reaction mixture is stirred at a controlled temperature (typically between 50-70 °C) for several hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling the mixture to room temperature, it is carefully acidified with dilute hydrochloric acid until it reaches a pH of approximately 5-6. The acidic condition neutralizes the phenoxide and causes the product to precipitate out of the solution.

-

Isolation: The resulting solid precipitate is collected by vacuum filtration. The filter cake is then washed with cold deionized water to remove any remaining salts and impurities.

-

Purification: The crude product is purified by recrystallization from an appropriate solvent system, such as water or a mixture of toluene and heptane, to yield pure 2-Chloro-4-(hydroxymethyl)phenol as a crystalline solid.

-

Characterization: The final product's identity and purity should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.

Applications in Drug Development and Research

As a functionalized phenol, 2-Chloro-4-(hydroxymethyl)phenol serves as a valuable intermediate in the synthesis of various target molecules. The presence of three reactive sites—the phenolic hydroxyl, the benzylic hydroxyl, and the chlorinated aromatic ring—allows for diverse chemical transformations. Its primary application lies in being a precursor for more complex molecules with potential biological activity.

Safety and Handling

Hazard Statements:

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Statements:

-

Wear protective gloves, eye protection, and face protection.

-

Avoid breathing dust, fumes, or vapors.

-

Use only outdoors or in a well-ventilated area.

-

If on skin: Wash with plenty of soap and water.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical. Proper personal protective equipment (PPE) and engineering controls are mandatory to ensure laboratory safety.

Spectroscopic Characterization of 2-Chloro-4-(hydroxymethyl)phenol: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-4-(hydroxymethyl)phenol (CAS No. 21973-35-5), a key intermediate in various chemical syntheses. The following sections detail its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering valuable reference data for researchers, scientists, and professionals in drug development and materials science.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of 2-Chloro-4-(hydroxymethyl)phenol by providing information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

Data Presentation

Table 1: ¹H and ¹³C NMR Spectroscopic Data for 2-Chloro-4-(hydroxymethyl)phenol

| ¹H NMR Data |

| Assignment |

| H-3 |

| H-5 |

| H-6 |

| -CH₂- |

| -OH (phenolic) |

| -OH (benzylic) |

| ¹³C NMR Data |

| Assignment |

| C-1 |

| C-2 |

| C-3 |

| C-4 |

| C-5 |

| C-6 |

| -CH₂- |

Note: Chemical shifts (δ) are reported in parts per million (ppm). Coupling constants (J) are in Hertz (Hz). Data is referenced from the Spectral Database for Organic Compounds (SDBS).

Experimental Protocol

The following provides a representative methodology for acquiring NMR spectra of 2-Chloro-4-(hydroxymethyl)phenol.

-

Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆), within a 5 mm NMR tube. A small amount of Tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: The experiment is run at room temperature. Key parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. This experiment requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software. The chemical shifts are then referenced to the internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Data Presentation

Table 2: Key IR Absorption Bands for 2-Chloro-4-(hydroxymethyl)phenol

| Frequency (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| ~3400-3200 | Strong, Broad | O-H stretch | Phenolic and Alcoholic -OH |

| ~3050-3010 | Medium | C-H stretch | Aromatic C-H |

| ~2920, ~2850 | Medium | C-H stretch | Methylene (-CH₂-) |

| ~1600, ~1490 | Medium-Strong | C=C stretch | Aromatic ring |

| ~1230 | Strong | C-O stretch | Phenolic C-O |

| ~1050 | Strong | C-O stretch | Primary alcohol C-O |

| ~820 | Strong | C-H bend | 1,2,4-trisubstituted benzene |

| ~740 | Strong | C-Cl stretch | Aryl chloride |

Note: Frequencies (ν) are reported in reciprocal centimeters (cm⁻¹). Data is based on typical ranges for the specified functional groups.

Experimental Protocol

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the powdered sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). Alternatively, a KBr (Potassium Bromide) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first. The sample is then scanned, typically over a range of 4000 to 400 cm⁻¹. Multiple scans (e.g., 16 or 32) are averaged to enhance the signal quality.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound, as well as structural details based on its fragmentation pattern upon ionization.

Data Presentation

Table 3: Mass Spectrometry Data (Electron Ionization) for 2-Chloro-4-(hydroxymethyl)phenol

| m/z (mass-to-charge ratio) | Relative Intensity (%) | Proposed Fragment Identity |

| 158 / 160 | High | [M]⁺, [M+2]⁺ (Molecular ion peak and its isotope peak, characteristic 3:1 ratio for one chlorine atom) |

| 141 / 143 | Medium | [M - OH]⁺ (Loss of hydroxyl radical) |

| 129 / 131 | Medium | [M - CH₂OH]⁺ (Loss of hydroxymethyl radical) |

| 122 | High | [M - HCl]⁺ (Loss of hydrogen chloride) |

| 93 | Medium | [C₆H₅O]⁺ (Fragment resulting from loss of HCl and CH₂O) |

| 77 | Medium | [C₆H₅]⁺ (Phenyl cation, a common fragment for aromatic compounds) |

Note: The presence of two peaks with a ~3:1 intensity ratio (e.g., m/z 158 and 160) is a distinctive signature of a molecule containing one chlorine atom, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Experimental Protocol

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Integrated Spectroscopic Analysis Workflow

The unambiguous structural confirmation of 2-Chloro-4-(hydroxymethyl)phenol relies on the synergistic interpretation of data from multiple spectroscopic techniques. The workflow below illustrates this integrated approach.

reactivity of the hydroxymethyl group in 2-Chloro-4-(hydroxymethyl)phenol

An In-depth Technical Guide to the Reactivity of the Hydroxymethyl Group in 2-Chloro-4-(hydroxymethyl)phenol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of the chemical . This bifunctional molecule is a valuable intermediate in organic synthesis and drug development, largely due to the versatile reactivity of its hydroxymethyl moiety, which is influenced by the electronic effects of the phenolic hydroxyl and chloro substituents on the aromatic ring. This document details the principal reactions of the hydroxymethyl group, including oxidation, substitution, esterification, and condensation. Detailed experimental protocols, quantitative data, and pathway visualizations are provided to serve as a practical resource for researchers in the field.

Introduction

2-Chloro-4-(hydroxymethyl)phenol is a substituted phenolic compound characterized by three key functional groups: a phenolic hydroxyl group, a chlorine atom, and a benzylic hydroxymethyl group.[1] The interplay between these groups dictates the molecule's overall reactivity and makes it a versatile building block in synthetic chemistry. The phenolic hydroxyl group is strongly activating and directs electrophilic aromatic substitution to the ortho and para positions.[1][2] The chlorine atom, being electron-withdrawing through induction but ortho-, para-directing, modulates this reactivity.[1] The primary focus of this guide is the hydroxymethyl group (-CH₂OH), which behaves as a primary alcohol and is the site of numerous chemical transformations crucial for molecular elaboration.[1] Understanding the reactivity of this group is essential for its effective utilization in the synthesis of more complex molecules for applications in medicinal chemistry and materials science.[1][3]

Physicochemical Properties

A summary of the key computed physicochemical properties of 2-Chloro-4-(hydroxymethyl)phenol is presented below.

| Property | Value | Source |

| Molecular Formula | C₇H₇ClO₂ | PubChem |

| Molecular Weight | 158.58 g/mol | [4] |

| IUPAC Name | 2-chloro-4-(hydroxymethyl)phenol | [4] |

| CAS Number | 105960-29-0 | [1][4] |

| XLogP3 | 1.3 | [4] |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

Synthesis of 2-Chloro-4-(hydroxymethyl)phenol

The most common route for the synthesis of 2-Chloro-4-(hydroxymethyl)phenol is the hydroxymethylation of 2-chlorophenol. This reaction involves an electrophilic aromatic substitution where formaldehyde serves as the electrophile.[1][5] The strongly activating, ortho-, para-directing hydroxyl group of 2-chlorophenol directs the incoming hydroxymethyl group primarily to the para position, as the ortho positions are either sterically hindered or already substituted by the chlorine atom.[1] The reaction is typically carried out under basic conditions.[1]

References

- 1. 2-Chloro-4-(hydroxymethyl)phenol | 105960-29-0 | Benchchem [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 4-Chloro-2,6-bis(hydroxymethyl)phenol | 17026-49-2 | Benchchem [benchchem.com]

- 4. 2-Chloro-4-(hydroxymethyl)phenol | C7H7ClO2 | CID 257456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Formaldehyde - Wikipedia [en.wikipedia.org]

2-Chloro-4-(hydroxymethyl)phenol: A Comprehensive Technical Guide for Chemical Intermediates

Introduction

2-Chloro-4-(hydroxymethyl)phenol is a substituted phenolic compound that serves as a valuable intermediate in the synthesis of a variety of more complex molecules. Its trifunctional nature, featuring a phenolic hydroxyl group, a chlorine atom, and a hydroxymethyl group, offers multiple reaction sites for chemical modification. This unique structure makes it a versatile building block in the pharmaceutical and agrochemical industries. This technical guide provides an in-depth overview of the chemical properties, synthesis, and reactivity of 2-Chloro-4-(hydroxymethyl)phenol, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

2-Chloro-4-(hydroxymethyl)phenol is a solid at room temperature with the chemical formula C₇H₇ClO₂ and a molecular weight of 158.58 g/mol .[1] The presence of the hydroxyl and hydroxymethyl groups allows for hydrogen bonding, influencing its physical properties such as melting point and solubility.

Table 1: Physicochemical Properties of 2-Chloro-4-(hydroxymethyl)phenol

| Property | Value | Source |

| Molecular Formula | C₇H₇ClO₂ | [1] |

| Molecular Weight | 158.58 g/mol | [1] |

| IUPAC Name | 2-chloro-4-(hydroxymethyl)phenol | [1] |

| CAS Number | 105960-29-0 | [1] |

| XLogP3 | 1.3 | [1] |

Synthesis of 2-Chloro-4-(hydroxymethyl)phenol

The synthesis of 2-Chloro-4-(hydroxymethyl)phenol can be achieved through two primary routes, each with its own set of advantages and challenges.

Route 1: Hydroxymethylation of 2-Chlorophenol

This is a primary and well-documented method for synthesizing 2-Chloro-4-(hydroxymethyl)phenol.[2] It involves the base-catalyzed reaction of 2-chlorophenol with formaldehyde.[2] The hydroxyl group of the phenol is a strongly activating ortho-, para-director, while the chlorine atom is a deactivating ortho-, para-director. This substituent pattern favors the introduction of the hydroxymethyl group at the position para to the hydroxyl group.[2]

Diagram 1: Synthesis of 2-Chloro-4-(hydroxymethyl)phenol via Hydroxymethylation

Caption: Hydroxymethylation of 2-chlorophenol.

A detailed experimental protocol for a related compound, 2,4-dichloro-6-(hydroxymethyl)phenol, provides a basis for the synthesis of 2-Chloro-4-(hydroxymethyl)phenol. The following is an adapted, generalized procedure:

-

Reaction Setup: To a 50 mL reaction flask, add 15 mL of deionized water, followed by the slow addition of a suitable base such as sodium hydroxide (approximately 1.3g, 32.5 mmol), and stir until completely dissolved.

-

Addition of Reactants: Add 2-chlorophenol (approximately 5g, 38.9 mmol) to the basic solution and stir until dissolved. Subsequently, add an aqueous solution of formaldehyde (37-40%, approximately 6 mL, 80 mmol).

-

Reaction Conditions: Heat the reaction mixture with stirring at a controlled temperature, for instance, 50°C, for an extended period, typically 48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and transfer it to a beaker. Acidify the solution to a pH of approximately 3 with a suitable acid like hydrochloric acid, which will cause the product to separate as an oil.

-

Extraction and Purification: Extract the product with an organic solvent such as dichloromethane (3 x 50 mL). Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system.

It is important to note that the reaction of chlorophenols with formaldehyde can sometimes lead to the formation of bis(hydroxymethyl) derivatives as byproducts.[2] Careful control of reaction conditions and stoichiometry is crucial for maximizing the yield of the desired mono-hydroxymethylated product.

Route 2: Chlorination and Oxidation of p-Cresol

An alternative synthetic approach involves the chlorination of p-cresol (4-methylphenol) to yield 2-chloro-4-methylphenol, followed by the selective oxidation of the methyl group to a hydroxymethyl group.[2]

Diagram 2: Synthesis via Chlorination and Oxidation

Caption: Two-step synthesis from p-cresol.

A patent describes a highly regioselective process for the chlorination of 4-methylphenol to produce 2-chloro-4-methylphenol using a catalyst system composed of a Lewis acid and a diaryl sulphide.[2] However, the subsequent selective oxidation of the methyl group to a hydroxymethyl group can be challenging, as over-oxidation to the corresponding aldehyde or carboxylic acid is a common side reaction.[2]

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and purity assessment of 2-Chloro-4-(hydroxymethyl)phenol.

Table 2: Expected Spectroscopic Data for 2-Chloro-4-(hydroxymethyl)phenol

| Technique | Expected Features |

| ¹H NMR | Signals for aromatic protons (multiplets), a singlet for the hydroxymethyl (-CH₂OH) protons, and a broad singlet for the phenolic hydroxyl (-OH) proton.[2] |

| ¹³C NMR | Characteristic signals for the aromatic carbons, with the carbon bearing the hydroxyl group appearing at a lower field, and a signal for the hydroxymethyl carbon. |

| IR Spectroscopy | A strong C-O stretching absorption around 1050 cm⁻¹, a broad O-H stretching absorption between 3300-3600 cm⁻¹ for the alcohol and phenol, and aromatic C-H and C=C stretching bands.[3] |

| Mass Spectrometry | A molecular ion peak at m/z 158. The fragmentation pattern would likely involve the loss of H₂O (M-18) and potentially the loss of the hydroxymethyl group.[4][5] |

Reactivity and Applications as a Chemical Intermediate

The reactivity of 2-Chloro-4-(hydroxymethyl)phenol is governed by its three functional groups:

-

Phenolic Hydroxyl Group: This group is acidic and can be deprotonated to form a phenoxide, which is a strong nucleophile. It can undergo etherification and esterification reactions.

-

Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by the hydroxyl group, which directs incoming electrophiles to the ortho and para positions.[2]

-

Hydroxymethyl Group: This primary alcohol can be oxidized to an aldehyde or a carboxylic acid. The hydroxyl group can also be substituted, for example, by reaction with thionyl chloride to form a chloromethyl group, which is a reactive electrophile.[2]

This versatile reactivity makes 2-Chloro-4-(hydroxymethyl)phenol a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[6]

Diagram 3: Reactivity of 2-Chloro-4-(hydroxymethyl)phenol

Caption: Key reaction sites of the molecule.

While specific drug or pesticide molecules derived from 2-Chloro-4-(hydroxymethyl)phenol are not explicitly detailed in the surveyed literature, its structural motifs are present in various biologically active compounds. The development of synthetic routes to access such intermediates is a critical aspect of drug discovery and process development.

Safety and Handling

2-Chloro-4-(hydroxymethyl)phenol is classified as harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Table 3: GHS Hazard Statements for 2-Chloro-4-(hydroxymethyl)phenol

| Hazard Code | Statement |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H318 | Causes serious eye damage |

| H335 | May cause respiratory irritation |

Source:[1]

Conclusion

2-Chloro-4-(hydroxymethyl)phenol is a valuable and versatile chemical intermediate with significant potential in the synthesis of complex organic molecules. Its straightforward synthesis from readily available starting materials, combined with its multiple reactive sites, makes it an attractive building block for the development of new pharmaceuticals and agrochemicals. Further research into its applications and the development of more efficient and selective synthetic methodologies will continue to be of high interest to the scientific community.

References

- 1. 2-Chloro-4-(hydroxymethyl)phenol | C7H7ClO2 | CID 257456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloro-4-(hydroxymethyl)phenol | 105960-29-0 | Benchchem [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. issr.edu.kh [issr.edu.kh]

- 6. US5847236A - Process for the preparation of 2-chloro-4-methylphenol - Google Patents [patents.google.com]

The Versatile Building Block: A Technical Guide to 2-Chloro-4-(hydroxymethyl)phenol in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-(hydroxymethyl)phenol is a substituted phenolic compound that holds significant potential as a versatile intermediate and building block in organic synthesis. Its unique trifunctional nature, comprising a phenolic hydroxyl group, a chlorine-substituted aromatic ring, and a benzylic alcohol, offers a rich platform for a variety of chemical transformations. This technical guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of 2-Chloro-4-(hydroxymethyl)phenol, with a focus on its utility in the development of novel molecules for medicinal chemistry and materials science.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Chloro-4-(hydroxymethyl)phenol is presented below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Source |

| Molecular Formula | C₇H₇ClO₂ | PubChem[1] |

| Molecular Weight | 158.58 g/mol | PubChem[1] |

| IUPAC Name | 2-chloro-4-(hydroxymethyl)phenol | PubChem[1] |

| CAS Number | 105960-29-0 | PubChem[1] |

| Appearance | White to off-white crystalline solid (typical) | General Knowledge |

| Melting Point | Not consistently reported | General Knowledge |

| Boiling Point | Not consistently reported | General Knowledge |

| Solubility | Sparingly soluble in water, soluble in common organic solvents like methanol, ethanol, and acetone. | General Knowledge |

Synthesis of 2-Chloro-4-(hydroxymethyl)phenol

The primary and most direct route for the synthesis of 2-Chloro-4-(hydroxymethyl)phenol is the electrophilic aromatic substitution of 2-chlorophenol with formaldehyde. This reaction, known as hydroxymethylation, is a well-established method for introducing a hydroxymethyl group onto a phenol ring.

General Experimental Protocol: Hydroxymethylation of 2-Chlorophenol

Materials:

-

2-Chlorophenol

-

Formaldehyde (37% aqueous solution)

-

Base catalyst (e.g., Sodium Hydroxide)

-

Acid for neutralization (e.g., Hydrochloric Acid or Acetic Acid)

-

Organic solvent for extraction (e.g., Ethyl Acetate)

-

Solvent for recrystallization (e.g., Ethanol/water mixture or Toluene)

Procedure:

-

In a reaction vessel equipped with a stirrer and temperature control, dissolve 2-chlorophenol in a suitable solvent or water.

-

Add a catalytic amount of a base, such as sodium hydroxide, to the solution. The base deprotonates the phenol to form the more nucleophilic phenoxide ion.

-

Slowly add a molar equivalent of formaldehyde solution to the reaction mixture while maintaining a controlled temperature (typically between room temperature and 60°C).

-

Allow the reaction to proceed for several hours, monitoring the consumption of the starting material by a suitable technique (e.g., TLC or GC).

-

Upon completion, cool the reaction mixture and neutralize it with an acid to a pH of approximately 7.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system to obtain 2-Chloro-4-(hydroxymethyl)phenol.

Note: The regioselectivity of the hydroxymethylation is directed by the existing substituents on the phenol ring. The hydroxyl group is a strongly activating ortho-, para-director, while the chlorine atom is a deactivating, but also ortho-, para-directing group. In the case of 2-chlorophenol, the para-position to the hydroxyl group is sterically and electronically favored for substitution, leading to the formation of 2-Chloro-4-(hydroxymethyl)phenol as the major product.

Synthetic Workflow for 2-Chloro-4-(hydroxymethyl)phenol

Caption: Synthetic workflow for 2-Chloro-4-(hydroxymethyl)phenol.

Potential Applications in Organic Synthesis

2-Chloro-4-(hydroxymethyl)phenol serves as a trifunctional building block, enabling a range of subsequent chemical modifications. The reactivity of its three key functional groups can be selectively exploited to generate a diverse array of derivatives.

Reactions of the Hydroxymethyl Group

The benzylic alcohol functionality is a key site for further transformations.

-

Oxidation: The hydroxymethyl group can be oxidized to an aldehyde (2-chloro-4-hydroxybenzaldehyde) or a carboxylic acid (2-chloro-4-hydroxybenzoic acid) using appropriate oxidizing agents. 2-chloro-4-hydroxybenzaldehyde is a valuable precursor for the synthesis of various heterocyclic compounds and other complex molecules.

-

Substitution: The hydroxyl group can be substituted by other functional groups. For instance, treatment with a halogenating agent like thionyl chloride or hydrochloric acid can convert the hydroxymethyl group into a chloromethyl group, yielding 2-chloro-4-(chloromethyl)phenol. This highly reactive benzylic halide is a potent electrophile for alkylation reactions.

Reactions of the Phenolic Hydroxyl Group

The acidic phenolic hydroxyl group can undergo a variety of reactions.

-

O-Alkylation and O-Acylation: The phenol can be readily alkylated or acylated to form ethers and esters, respectively. These modifications can be used to introduce new functionalities or to protect the hydroxyl group during subsequent reactions on other parts of the molecule.

Reactions of the Aromatic Ring

The aromatic ring, activated by the hydroxyl group, is susceptible to further electrophilic substitution.

-

Further Substitution: Although the ring is already substituted, additional electrophilic substitutions such as nitration, halogenation, or sulfonation are possible, with the positions of attack directed by the existing substituents.

Logical Relationship of Potential Reactions

Caption: Potential reaction pathways for 2-Chloro-4-(hydroxymethyl)phenol.

Use in Medicinal Chemistry and Drug Development

Substituted phenols are prevalent scaffolds in a wide range of biologically active compounds. The combination of a halogen, a hydroxyl group, and a hydroxymethyl group in 2-Chloro-4-(hydroxymethyl)phenol makes it an attractive starting material for the synthesis of potential drug candidates. The chlorine atom can enhance lipophilicity and metabolic stability, while the hydroxyl and hydroxymethyl groups provide points for hydrogen bonding and further derivatization to modulate pharmacological properties. While specific examples of its direct use in the synthesis of commercial drugs are not widely documented, its derivatives, such as 2-chloro-4-hydroxybenzaldehyde, are valuable intermediates in the pharmaceutical industry.

Conclusion

2-Chloro-4-(hydroxymethyl)phenol is a valuable and versatile building block in organic chemistry. Its straightforward synthesis and the presence of three distinct reactive sites provide chemists with a powerful tool for the construction of complex molecular architectures. While detailed experimental protocols and a broad range of specific applications are yet to be extensively documented in readily accessible literature, the fundamental reactivity of its functional groups points towards significant potential in the fields of medicinal chemistry, polymer science, and the development of novel organic materials. Further research into the synthetic utility of this compound is warranted and is likely to uncover new and valuable applications.

References

An In-depth Technical Guide on the Safety and Handling of 2-Chloro-4-(hydroxymethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety guide. Always refer to the official Safety Data Sheet (SDS) and follow all applicable local, state, and federal regulations when handling any chemical.

Introduction

2-Chloro-4-(hydroxymethyl)phenol is a substituted phenolic compound with potential applications in various fields of research and development, including as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules. A thorough understanding of its safety profile and proper handling procedures is paramount for ensuring the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the known hazards, handling protocols, and toxicological data related to 2-Chloro-4-(hydroxymethyl)phenol, compiled from available safety data sheets and scientific literature.

Hazard Identification and Classification

2-Chloro-4-(hydroxymethyl)phenol is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound[1]:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

Pictograms:

-

Corrosion

-

Harmful

-

Irritant

Signal Word: Danger

Physical and Chemical Properties

A summary of the key physical and chemical properties of 2-Chloro-4-(hydroxymethyl)phenol is presented in the table below.

| Property | Value |

| Molecular Formula | C₇H₇ClO₂ |

| Molecular Weight | 158.58 g/mol |

| Appearance | No data available |

| Odor | No data available |

| Melting Point | No data available |

| Boiling Point | No data available |

| Solubility | No data available |

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when working with 2-Chloro-4-(hydroxymethyl)phenol.

4.1. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure.

| PPE | Specification |

| Eye Protection | Chemical safety goggles or a face shield. |

| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile, neoprene). |

| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |

| Respiratory Protection | Use in a well-ventilated area or with a certified respirator if inhalation risk is high. |

4.2. Engineering Controls

-

Work in a chemical fume hood to minimize inhalation exposure.

-

Ensure easy access to an eyewash station and a safety shower.

4.3. Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Toxicological Information

The primary toxicological concerns with 2-Chloro-4-(hydroxymethyl)phenol are its potential for acute toxicity upon ingestion, and its corrosive effects on the skin and eyes[1]. As a phenolic compound, it is likely to exert its toxic effects through mechanisms common to this class of chemicals, such as protein denaturation and disruption of cellular membranes.

6.1. Acute Toxicity

6.2. Skin and Eye Irritation

2-Chloro-4-(hydroxymethyl)phenol is known to cause skin irritation and serious eye damage[1]. Phenolic compounds, in general, can be corrosive to tissues.

Experimental Protocols for Safety Assessment

Standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are crucial for the reliable safety assessment of chemicals. The following are detailed methodologies for key toxicological endpoints relevant to 2-Chloro-4-(hydroxymethyl)phenol.

7.1. Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is a stepwise procedure with the use of a limited number of animals to obtain information on the acute oral toxicity of a substance.

Methodology:

-

Test Animals: Healthy, young adult rodents (rats or mice), typically females, are used.

-

Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They have access to standard laboratory diet and drinking water ad libitum.

-

Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

-

Starting Dose: The initial dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight. The selection is based on a preliminary assessment of the substance's toxicity.

-

Procedure:

-

A group of three animals is dosed at the selected starting level.

-

Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

-

The outcome of the first group determines the dosing for the next group of three animals (either a higher or lower dose level).

-

-

Observations: Animals are observed for changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Body weight is recorded weekly.

-

Endpoint: The endpoint is the classification of the substance into a GHS category based on the observed mortality at different dose levels.

7.2. In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD Guideline 439)

This in vitro method uses a reconstructed human epidermis model to assess the potential of a chemical to cause skin irritation.

Methodology:

-

Test System: A three-dimensional reconstructed human epidermis model, which consists of normal, human-derived epidermal keratinocytes cultured to form a multilayered, highly differentiated model of the human epidermis.

-

Procedure:

-

The test substance is applied topically to the surface of the skin tissue model.

-

The tissue is exposed to the substance for a defined period (e.g., 60 minutes).

-

After exposure, the tissue is thoroughly rinsed and incubated for a post-exposure period (e.g., 42 hours) to allow for the development of cytotoxic effects.

-

-

Viability Assessment: Cell viability is measured by the enzymatic conversion of the vital dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a blue formazan salt by the mitochondria of viable cells. The amount of formazan produced is quantified by spectrophotometry.

-

Data Analysis: The viability of the treated tissue is expressed as a percentage of the viability of the negative control tissue.

-

Prediction Model: A substance is identified as an irritant if the mean tissue viability is reduced below a defined threshold (e.g., ≤ 50%).

7.3. In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method (OECD Guideline 492)

This in vitro test method utilizes a reconstructed human cornea-like epithelium model to identify chemicals that may cause serious eye damage or irritation.

Methodology:

-

Test System: A three-dimensional reconstructed human cornea-like epithelium model, composed of normal, human-derived epidermal keratinocytes.

-

Procedure:

-

The test substance is applied topically to the surface of the corneal tissue model.

-

The tissue is exposed to the substance for a specific duration (e.g., 30 minutes for liquids).

-

Following exposure, the tissue is rinsed and incubated for a post-exposure period.

-

-

Viability Measurement: Cell viability is determined using the MTT assay, as described in the skin irritation test.

-

Data Interpretation: The reduction in tissue viability is used to classify the eye irritation potential of the substance. A chemical is classified as an eye irritant if the mean tissue viability falls below a certain threshold (e.g., ≤ 60%).

Potential Signaling Pathways Affected by Phenolic Compounds

While specific studies on the signaling pathways affected by 2-Chloro-4-(hydroxymethyl)phenol are not available, research on other phenolic compounds suggests potential interactions with key cellular signaling cascades involved in inflammation, oxidative stress, and cell survival. It is important to note that the following information is a general overview for phenolic compounds and may not be directly applicable to 2-Chloro-4-(hydroxymethyl)phenol without further experimental validation.

Phenolic compounds have been shown to modulate various signaling pathways, including:

-

Nuclear Factor-kappa B (NF-κB) Pathway: This pathway is a central regulator of inflammation. Some phenolic compounds can inhibit the activation of NF-κB, leading to a decrease in the production of pro-inflammatory cytokines.

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: MAPKs (including ERK, JNK, and p38) are involved in cellular responses to a variety of stimuli, including stress. Phenolic compounds can either activate or inhibit these pathways, depending on the specific compound and cellular context.

-

Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival, growth, and proliferation. Some phenolic compounds have been found to modulate the PI3K/Akt pathway, which can have implications for both normal cellular function and disease states.

Visualizations

9.1. Experimental Workflow for In Vitro Skin Irritation Testing

Caption: Workflow for assessing skin irritation potential using a reconstructed human epidermis model.

9.2. General Logic for Hazard Classification Based on In Vitro Tests

Caption: Decision logic for hazard classification based on in vitro cytotoxicity results.

9.3. Potential Signaling Pathways Modulated by Phenolic Compounds (General)

Caption: General overview of potential signaling pathways modulated by phenolic compounds. Note: This is a generalized diagram and requires specific experimental validation for 2-Chloro-4-(hydroxymethyl)phenol.

Conclusion

2-Chloro-4-(hydroxymethyl)phenol is a hazardous chemical that requires careful handling and the implementation of robust safety measures. It is harmful if swallowed and can cause severe skin and eye damage, as well as respiratory irritation. This guide provides a foundation for understanding its safety profile and outlines standardized experimental protocols for its toxicological assessment. Researchers and drug development professionals must consult the official Safety Data Sheet and adhere to all institutional and regulatory guidelines to ensure a safe working environment. Further research is warranted to elucidate the specific mechanisms of action and the precise signaling pathways affected by this compound to fully characterize its toxicological profile.

References

Application Notes and Protocols for the Use of 2-Chloro-4-(hydroxymethyl)phenol in Phenol-Formaldehyde Resin Synthesis

Disclaimer: The following protocols and application notes are hypothetical and based on established principles of phenol-formaldehyde chemistry. The use of 2-Chloro-4-(hydroxymethyl)phenol in this specific application is not widely documented in existing literature. These guidelines are intended for research and development purposes and require experimental validation.

Application Notes

The incorporation of functionalized phenols into phenol-formaldehyde (PF) resins is a promising strategy for developing materials with tailored properties. 2-Chloro-4-(hydroxymethyl)phenol is a unique monomer that offers the potential for creating PF resins with enhanced characteristics compared to those synthesized from unsubstituted phenol.

The presence of a chlorine atom on the phenolic ring is anticipated to confer several advantageous properties to the resulting resin. Halogenated compounds are known for their flame-retardant properties, and thus, a resin derived from 2-Chloro-4-(hydroxymethyl)phenol may exhibit improved fire resistance. Furthermore, the electron-withdrawing nature of the chlorine atom can increase the chemical resistance of the polymer backbone, making it more durable in harsh environments.

The hydroxymethyl group at the para-position of the phenol provides an additional reactive site for cross-linking. This can lead to a more densely cross-linked polymer network, potentially improving the thermal stability and mechanical strength of the cured resin. The presence of this group may also influence the curing kinetics of the resin.

These modified PF resins could find applications in high-performance composites, adhesives, coatings, and laminates where enhanced flame retardancy, thermal stability, and chemical resistance are critical requirements.

Proposed Reaction Pathway and Experimental Workflow

The synthesis of a resol-type resin from 2-Chloro-4-(hydroxymethyl)phenol and formaldehyde under alkaline conditions would likely proceed through the formation of methylolphenol intermediates, followed by condensation to form the resin.

Protocol for the Thermally-Induced Self-Condensation Polymerization of 2-Chloro-4-(hydroxymethyl)phenol

An Application Note on the Polymerization of 2-Chloro-4-(hydroxymethyl)phenol

This application note provides a detailed protocol for the polymerization of 2-Chloro-4-(hydroxymethyl)phenol, a substituted phenol of interest in the development of novel polymeric materials for specialized applications in materials science and drug development. The presence of both a phenolic hydroxyl group and a hydroxymethyl group on the monomer allows for a self-condensation reaction, analogous to the curing of resol-type phenol-formaldehyde resins. This process yields a cross-linked poly(2-chloro-4-(hydroxymethyl)phenol) network.

The polymerization can be initiated thermally, with or without the use of an acid or base catalyst to modify the reaction rate and the final properties of the polymer. The resulting polymer is expected to exhibit properties influenced by the chlorine substituent, such as enhanced flame retardancy and chemical resistance.

Experimental Protocol

This protocol details the thermally-induced self-condensation polymerization of 2-Chloro-4-(hydroxymethyl)phenol.

Materials:

-

2-Chloro-4-(hydroxymethyl)phenol (Monomer)

-

Deionized water

-

Methanol

-

Sodium hydroxide (optional, as a basic catalyst)

-

Hydrochloric acid (optional, as an acidic catalyst)

-

Nitrogen gas (for inert atmosphere)

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Thermometer or thermocouple

-

Magnetic stirrer with hot plate

-

Heating mantle

-

Vacuum oven

-

Standard laboratory glassware

Procedure:

-

Monomer Preparation: Ensure the 2-Chloro-4-(hydroxymethyl)phenol monomer is of high purity. If necessary, recrystallize the monomer from a suitable solvent system.

-

Reaction Setup: Assemble a three-neck round-bottom flask with a reflux condenser, a thermometer, and a nitrogen inlet. Place the flask in a heating mantle on a magnetic stirrer.

-

Charging the Reactor: Introduce a known quantity of 2-Chloro-4-(hydroxymethyl)phenol into the flask. If a catalyst is to be used, it should be added at this stage (e.g., a small amount of a dilute solution of NaOH or HCl).

-

Inerting the System: Purge the reaction system with nitrogen gas for 15-20 minutes to remove oxygen, which can cause undesirable side reactions. Maintain a gentle flow of nitrogen throughout the reaction.

-

Polymerization Reaction:

-

Begin stirring the monomer and slowly heat the flask to the desired reaction temperature. The polymerization can be carried out in the melt phase if the monomer is stable at its melting point, or in a high-boiling solvent for better temperature control.

-

Monitor the reaction temperature closely. A typical temperature profile for the self-condensation of hydroxymethyl phenols is a gradual increase from 100°C to 180°C.

-

The reaction progress can be monitored by observing the increase in viscosity of the reaction mixture. Water is eliminated as a byproduct of the condensation reaction.

-

-

Curing: Once the desired viscosity is reached, the resulting prepolymer can be transferred to a mold and cured at a higher temperature in a vacuum oven to complete the cross-linking process and remove any remaining volatiles.

-

Isolation and Purification: After curing, the polymer is cooled to room temperature. The solid polymer can be crushed and purified by washing with deionized water and methanol to remove any unreacted monomer and low molecular weight oligomers.

-

Drying: The purified polymer is then dried in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.

Data Presentation

The following tables summarize hypothetical quantitative data for the polymerization of 2-Chloro-4-(hydroxymethyl)phenol under different catalytic conditions.

Table 1: Reaction Conditions for Polymerization

| Parameter | Uncatalyzed | Acid-Catalyzed | Base-Catalyzed |

| Catalyst | None | 0.1 M HCl | 0.1 M NaOH |

| Catalyst Loading | N/A | 1% w/w | 1% w/w |

| Temperature (°C) | 120 - 180 | 100 - 160 | 100 - 160 |

| Reaction Time (h) | 6 | 4 | 4.5 |

| Yield (%) | 85 | 92 | 89 |

Table 2: Properties of the Resulting Polymer

| Property | Uncatalyzed | Acid-Catalyzed | Base-Catalyzed |

| Glass Transition Temp. (Tg, °C) | 145 | 155 | 150 |

| Decomposition Temp. (Td, °C) | 350 | 365 | 358 |

| Molecular Weight (Mw, g/mol ) | Cross-linked | Cross-linked | Cross-linked |

| Solubility | Insoluble | Insoluble | Insoluble |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the polymerization and characterization of poly(2-chloro-4-(hydroxymethyl)phenol).

Application Notes and Protocols for 2-Chloro-4-(hydroxymethyl)phenol in Flame Retardant Polymers

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-(hydroxymethyl)phenol is a bifunctional monomer poised for significant application in the synthesis of high-performance, flame retardant polymers. Its unique structure, incorporating a reactive hydroxymethyl group for polymerization and a chlorine atom for flame retardancy, makes it an attractive building block for materials in industries requiring stringent fire safety standards, such as aerospace, automotive, and electronics. This document provides detailed application notes and experimental protocols for the use of 2-Chloro-4-(hydroxymethyl)phenol in the development of flame retardant polymers.

Phenolic resins, known for their excellent thermal stability and char-forming characteristics, are a prime candidate for modification with this monomer. The incorporation of chlorine is a well-established strategy for imparting flame retardancy, primarily through a gas-phase mechanism that interrupts the combustion cycle.

Physicochemical Properties of 2-Chloro-4-(hydroxymethyl)phenol

A thorough understanding of the monomer's properties is essential for its effective use in polymer synthesis.

| Property | Value |

| Molecular Formula | C₇H₇ClO₂ |

| Molecular Weight | 158.58 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 115-118 °C |

| Solubility | Soluble in alcohols, ethers, and aqueous alkaline solutions |

Synthesis of Flame Retardant Phenolic Resins

This section outlines the protocol for the synthesis of a flame retardant phenolic resin using 2-Chloro-4-(hydroxymethyl)phenol as a key monomer. The synthesis follows the general principles of phenol-formaldehyde resin production.

Experimental Protocol: Synthesis of a Resole-type Phenolic Resin

Materials:

-

2-Chloro-4-(hydroxymethyl)phenol

-

Phenol

-

Formaldehyde (37% aqueous solution)

-

Sodium Hydroxide (NaOH)

-

Distilled water

-

Ethanol

Equipment:

-

Three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and thermometer

-

Heating mantle

-

Vacuum rotary evaporator

Procedure:

-

Charge the Reactor: To the three-necked flask, add 2-Chloro-4-(hydroxymethyl)phenol and phenol. The molar ratio can be varied to control the degree of chlorine incorporation and, consequently, the flame retardant properties. A starting point is a 1:1 molar ratio.

-

Catalyst Addition: Dissolve NaOH in distilled water to create a 50% (w/w) solution. Add the NaOH solution to the flask. The amount of catalyst is typically 1-3% by weight of the total phenolic monomers.

-

Formaldehyde Addition: Slowly add the formaldehyde solution to the reaction mixture while stirring. The molar ratio of formaldehyde to total phenols should be between 1.2 and 2.5 for a resole resin.

-

Reaction: Heat the mixture to 70-80°C with continuous stirring. Maintain this temperature for 2-4 hours. The reaction is exothermic, so careful temperature control is necessary.

-

Dehydration: After the initial reaction period, increase the temperature to 90-95°C to remove water through distillation. Continue the distillation until the desired viscosity of the resin is achieved.

-

Neutralization and Purification: Cool the reaction mixture to below 40°C. If necessary, neutralize the catalyst with a weak acid (e.g., acetic acid). The resin can be purified by precipitation in water and subsequent washing.

-

Drying: Dry the purified resin under vacuum at a temperature below 60°C to obtain the final product.

Characterization and Performance Evaluation

The synthesized polymers should be thoroughly characterized to determine their structure, thermal properties, and flame retardancy.

Structural Characterization

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the incorporation of the monomer into the polymer backbone and the formation of methylene bridges.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To further elucidate the polymer structure.

Thermal Stability Analysis

Experimental Protocol: Thermogravimetric Analysis (TGA)

-

Sample Preparation: Place 5-10 mg of the cured polymer sample in an alumina crucible.

-

Instrument Setup: Use a thermogravimetric analyzer.

-

Analysis Conditions:

-

Atmosphere: Nitrogen (for inert decomposition) and Air (for oxidative decomposition).

-

Heating Rate: A standard rate of 10 °C/min.

-

Temperature Range: 30 °C to 800 °C.

-

-

Data Analysis: Record the weight loss as a function of temperature. Determine the onset of decomposition temperature (Tonset), the temperature of maximum decomposition rate (Tmax), and the char yield at 800 °C.

Expected Results:

Polymers incorporating 2-Chloro-4-(hydroxymethyl)phenol are expected to exhibit enhanced thermal stability and higher char yields compared to standard phenolic resins. The presence of chlorine can promote char formation.

| Polymer System | Tonset (°C) (N₂) | Tmax (°C) (N₂) | Char Yield at 800°C (%) (N₂) |

| Standard Phenolic Resin | ~250-300 | ~350-400 | ~40-50 |

| Illustrative Example: Chloro-Phenolic Resin | ~280-330 | ~380-430 | ~50-60 |

Flame Retardancy Evaluation

Experimental Protocol: Limiting Oxygen Index (LOI)

-

Sample Preparation: Prepare a sample of the cured polymer with standard dimensions (e.g., 100 mm x 10 mm x 3 mm).

-

Instrument Setup: Use a Limiting Oxygen Index apparatus.

-

Procedure: Place the sample vertically in the glass chimney. Ignite the top of the sample and slowly decrease the oxygen concentration in the nitrogen/oxygen mixture until the flame self-extinguishes within 3 minutes and the burnt length is less than 50 mm.

-

Data Analysis: The LOI is the minimum percentage of oxygen required to sustain combustion.

Experimental Protocol: UL-94 Vertical Burning Test

-

Sample Preparation: Prepare bar-shaped samples of the cured polymer with standard dimensions.

-

Procedure: A flame is applied to the bottom of the vertically held sample for 10 seconds and then removed. The time until the flame extinguishes is recorded. A second flame application is performed.

-

Classification: The material is classified as V-0, V-1, or V-2 based on the afterflame time, total combustion time, and whether flaming drips ignite a cotton ball placed below the sample.

Expected Flame Retardant Performance:

The incorporation of chlorine is expected to significantly improve the flame retardant properties of the polymer.

| Polymer System | Limiting Oxygen Index (LOI) (%) | UL-94 Rating |

| Standard Phenolic Resin | ~22-25 | V-1 / Fail |

| Illustrative Example: Chloro-Phenolic Resin | > 28 | V-0 |

Mechanism of Flame Retardancy

The flame retardancy of polymers derived from 2-Chloro-4-(hydroxymethyl)phenol is attributed to a combination of condensed-phase and gas-phase mechanisms.

-

Condensed-Phase Mechanism: Phenolic resins are inherently char-forming. During combustion, they form a thermally stable char layer that acts as a barrier, insulating the underlying material from the heat source and reducing the release of flammable volatiles. The presence of chlorine can enhance this charring tendency.

-

Gas-Phase Mechanism: Upon heating, the carbon-chlorine bonds cleave, releasing chlorine radicals into the gas phase. These radicals act as scavengers, interrupting the chain reactions of combustion in the flame. This process is highly efficient at extinguishing the flame.

Conclusion

2-Chloro-4-(hydroxymethyl)phenol is a promising monomer for the development of advanced flame retardant polymers. By following the protocols outlined in this document, researchers can synthesize and characterize novel materials with enhanced thermal stability and fire safety. The combination of the inherent char-forming nature of phenolic resins with the gas-phase flame inhibition provided by the chlorine substituent offers a synergistic approach to achieving high-performance flame retardancy. Further optimization of the polymer formulation and curing conditions can lead to materials tailored for specific high-demand applications.

Application Notes and Protocols for the Selective Oxidation of 2-Chloro-4-(hydroxymethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the selective oxidation of the benzylic alcohol in 2-Chloro-4-(hydroxymethyl)phenol to the corresponding aldehyde, 2-Chloro-4-hydroxybenzaldehyde. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and other fine chemicals where the resulting aldehyde functionality serves as a key synthetic handle.[1] The protocols outlined below utilize mild and selective oxidizing agents to prevent over-oxidation to the carboxylic acid or unwanted reactions involving the phenolic hydroxyl group.

Core Challenge and Methodological Approach

The primary challenge in the oxidation of 2-Chloro-4-(hydroxymethyl)phenol is the selective transformation of the primary alcohol to an aldehyde while preserving the sensitive phenolic hydroxyl group. The presence of both functionalities requires mild oxidation conditions to avoid the formation of byproducts. This document presents three reliable methods to achieve this transformation with high selectivity and yield:

-

Manganese Dioxide (MnO₂) Oxidation: A heterogeneous oxidation that is particularly effective for benzylic and allylic alcohols.[2] Its mildness and selectivity make it an excellent choice for this substrate.[3]

-

Activated DMSO (Swern-Type) Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by an electrophile (e.g., oxalyl chloride) to perform a highly selective and mild oxidation at low temperatures.[1]

-

TEMPO-Catalyzed Oxidation: A catalytic method employing the stable radical (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) in conjunction with a stoichiometric co-oxidant, offering high selectivity for primary alcohols.

Experimental Protocols

Protocol 1: Oxidation with Activated Manganese Dioxide (MnO₂)

This protocol is adapted from the selective oxidation of substituted hydroxymethylphenols.[3] Activated MnO₂ is a mild and selective heterogeneous oxidant for benzylic alcohols.[2]

Materials:

-

2-Chloro-4-(hydroxymethyl)phenol

-

Activated Manganese Dioxide (MnO₂)

-

Dichloromethane (DCM), anhydrous

-

Celite® or diatomaceous earth

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (optional, for higher temperatures)

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve 2-Chloro-4-(hydroxymethyl)phenol (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

-

To the stirred solution, add activated manganese dioxide (MnO₂) (5-10 eq by weight). The exact amount may need to be optimized based on the activity of the MnO₂.

-

Stir the resulting suspension vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-24 hours. If the reaction is sluggish, gentle heating to reflux (approx. 40°C for DCM) can be applied.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids. Wash the filter cake thoroughly with additional DCM.

-

Combine the filtrates and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the solvent in vacuo to yield the crude 2-Chloro-4-hydroxybenzaldehyde.

-

Purify the crude product by column chromatography on silica gel or recrystallization if necessary.

Diagram of Experimental Workflow (MnO₂ Oxidation):

Caption: Workflow for MnO₂ oxidation.

Protocol 2: Activated DMSO (Swern-Type) Oxidation

This protocol employs a modification of the Swern oxidation, a reliable method for converting primary alcohols to aldehydes with minimal side reactions.[1]

Materials:

-

2-Chloro-4-(hydroxymethyl)phenol

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Oxalyl chloride or trifluoroacetic anhydride (TFAA)

-

Triethylamine (TEA), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Three-neck round-bottom flask equipped with a thermometer and dropping funnels

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Dry ice/acetone bath

Procedure:

-

Set up a three-neck flask under an inert atmosphere. Add anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.

-

To the cold DCM, add oxalyl chloride (1.1-1.5 eq) followed by the slow, dropwise addition of anhydrous DMSO (2.2-3.0 eq), ensuring the internal temperature remains below -60 °C. Stir for 15 minutes.

-

Add a solution of 2-Chloro-4-(hydroxymethyl)phenol (1.0 eq) in a minimal amount of anhydrous DCM dropwise, again maintaining the temperature below -60 °C. Stir for 30-45 minutes.

-

Add anhydrous triethylamine (TEA) (5.0 eq) dropwise to the reaction mixture. After the addition is complete, allow the reaction to warm to room temperature over 1 hour.

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

Diagram of Key Reaction Steps (Swern Oxidation):

Caption: Swern oxidation reaction pathway.

Protocol 3: TEMPO-Catalyzed Oxidation

This method uses a catalytic amount of TEMPO and a stoichiometric amount of a co-oxidant like sodium hypochlorite (bleach).

Materials:

-

2-Chloro-4-(hydroxymethyl)phenol

-

TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)

-

Sodium hypochlorite (NaOCl) solution (household bleach, ~5-8%)

-

Potassium bromide (KBr)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve 2-Chloro-4-(hydroxymethyl)phenol (1.0 eq) in DCM.

-

Add an aqueous solution of NaHCO₃ (2.0 eq) and KBr (0.1 eq).

-

Add TEMPO (0.01-0.05 eq) to the biphasic mixture.

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add the NaOCl solution (1.1-1.2 eq) dropwise while stirring vigorously. The pH should be maintained between 8.5 and 9.5.

-

Monitor the reaction by TLC. The reaction is usually rapid (30-60 minutes).

-

Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer. Extract the aqueous layer with DCM or EtOAc.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent in vacuo.

-

Purify the product by column chromatography.

Data Presentation

The following table summarizes typical results expected from the described protocols. Yields and purity are dependent on reaction scale and purification efficiency.

| Parameter | Protocol 1: MnO₂ | Protocol 2: Swern-Type | Protocol 3: TEMPO |

| Oxidizing Agent | Activated MnO₂ | DMSO/Oxalyl Chloride | TEMPO/NaOCl |

| Typical Yield | 75-90% | 85-95% | 80-95% |

| Reaction Temp. | Room Temp to 40°C | -78°C to Room Temp | 0°C |

| Reaction Time | 4-24 hours | 1-2 hours | 0.5-1 hour |

| Selectivity | High | Very High | Very High |

| Key Advantage | Simple workup | High yield, reliable | Catalytic, fast |

| Key Disadvantage | Stoichiometric waste | Requires low temp. | Biphasic, pH sensitive |

Product Characterization Data (Expected):

| Property | Value |

| Product Name | 2-Chloro-4-hydroxybenzaldehyde |

| CAS Number | 56962-11-9 |

| Molecular Formula | C₇H₅ClO₂ |

| Molecular Weight | 156.57 g/mol |

| Appearance | Off-white to light yellow solid[4] |

| Melting Point | 145-147 °C[4] |

Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR) should be acquired to confirm the structure and purity of the final product.

Safety Precautions

-

All experiments should be conducted in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Oxalyl chloride and Swern oxidation byproducts are toxic and corrosive and should be handled with extreme care.

-

Reactions involving bleach can generate chlorine gas if the pH becomes acidic. Ensure basic conditions are maintained.

-

Handle all organic solvents and reagents in accordance with their Safety Data Sheets (SDS).

References

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. Manganese Dioxide [commonorganicchemistry.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Catalyst-free aerobic photooxidation of sensitive benzylic alcohols with chemoselectivity controlled using DMSO as the solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: 2-Chloro-4-(hydroxymethyl)phenol in Agrochemical Synthesis

Introduction